molecular formula C22H25N3O3S2 B2536561 (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone CAS No. 942002-57-5

(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone

Cat. No.: B2536561
CAS No.: 942002-57-5
M. Wt: 443.58
InChI Key: VVYSAEUJUYZUIG-UHFFFAOYSA-N
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Description

(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone: . This compound features a benzo[d]thiazole ring system, a piperazine moiety, and an ethylsulfonylphenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzo[d]thiazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethylsulfonyl group can be further oxidized to produce sulfones or sulfoxides.

  • Reduction: : The compound can be reduced to remove the sulfonyl group or modify the benzo[d]thiazole ring.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Sulfones and sulfoxides.

  • Reduction: : Reduced benzo[d]thiazole derivatives and piperazine derivatives.

  • Substitution: : Various substituted piperazine and benzo[d]thiazole derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its derivatives have been studied for their potential biological activities, such as anti-inflammatory and antiviral properties.

  • Medicine: : The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • Benzo[d]thiazole derivatives: : These compounds share the benzo[d]thiazole core but may have different substituents.

  • Piperazine derivatives: : These compounds contain the piperazine ring but differ in their attached groups.

  • Sulfonylphenyl derivatives: : These compounds have the sulfonylphenyl group but may have different core structures.

(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone .

Properties

IUPAC Name

[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-4-30(27,28)18-7-5-17(6-8-18)21(26)24-9-11-25(12-10-24)22-23-19-13-15(2)16(3)14-20(19)29-22/h5-8,13-14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYSAEUJUYZUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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